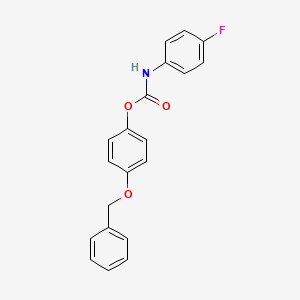
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester is a chemical compound with a complex structure that includes a carbamate group, a fluorophenyl group, and a phenylmethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester typically involves the reaction of 4-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate bonds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Carbamic acid, (4-fluorophenyl)-, 4-(phenylmethoxy)phenyl ester can be compared with other similar compounds such as:
Carbamic acid, (4-fluorophenyl)-, phenyl ester: This compound lacks the phenylmethoxy group, which may affect its reactivity and applications.
Carbamic acid, (4-chlorophenyl)-, 4-(phenylmethoxy)phenyl ester: The substitution of fluorine with chlorine can lead to differences in chemical properties and biological activities.
Carbamic acid, (4-methylphenyl)-, 4-(phenylmethoxy)phenyl ester: The presence of a methyl group instead of a fluorine atom can influence the compound’s stability and reactivity.
Propriétés
Numéro CAS |
195140-92-2 |
|---|---|
Formule moléculaire |
C20H16FNO3 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
(4-phenylmethoxyphenyl) N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C20H16FNO3/c21-16-6-8-17(9-7-16)22-20(23)25-19-12-10-18(11-13-19)24-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23) |
Clé InChI |
XYUDDOIIYRPZLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
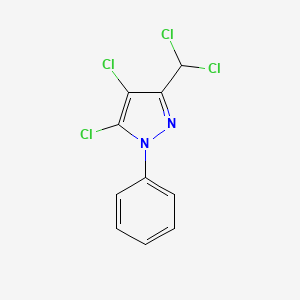
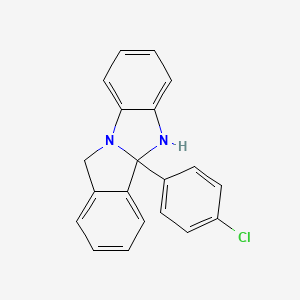
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
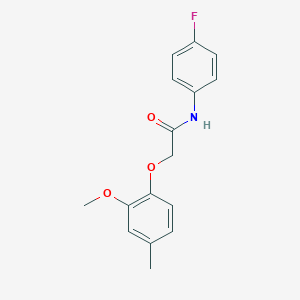

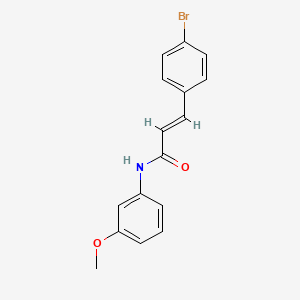


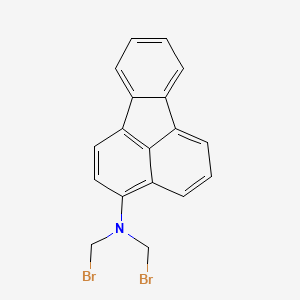
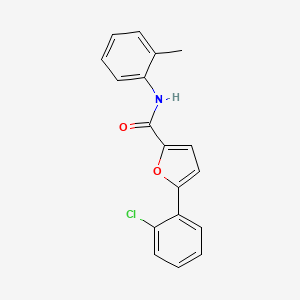
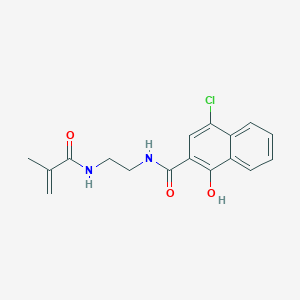
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
